molecular formula C9H14N2 B13912925 Methyl[1-(3-methylpyridin-2-yl)ethyl]amine CAS No. 1247608-81-6

Methyl[1-(3-methylpyridin-2-yl)ethyl]amine

Cat. No.: B13912925
CAS No.: 1247608-81-6
M. Wt: 150.22 g/mol
InChI Key: OSELUCGIXBWQKO-UHFFFAOYSA-N
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Description

Methyl[1-(3-methylpyridin-2-yl)ethyl]amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group at the 3-position and an ethylamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[1-(3-methylpyridin-2-yl)ethyl]amine typically involves the reaction of 3-methylpyridine with ethylamine under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out in a solvent such as ethanol. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(3-methylpyridin-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of alkylated or acylated products.

Scientific Research Applications

Methyl[1-(3-methylpyridin-2-yl)ethyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl[1-(3-methylpyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl[1-(3-methylpyridin-2-yl)ethyl]amine
  • Methyl[1-(2-methylpyridin-3-yl)ethyl]amine
  • Methyl[1-(4-methylpyridin-2-yl)ethyl]amine

Uniqueness

Methyl[1-(3-methylpyridin-2-yl)ethyl]amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1247608-81-6

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N-methyl-1-(3-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C9H14N2/c1-7-5-4-6-11-9(7)8(2)10-3/h4-6,8,10H,1-3H3

InChI Key

OSELUCGIXBWQKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(C)NC

Origin of Product

United States

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